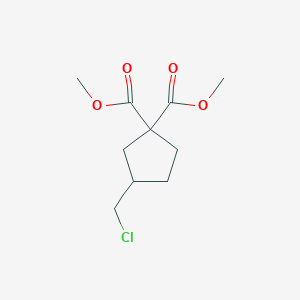![molecular formula C9H24OSi3 B14263456 1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane CAS No. 141381-06-8](/img/structure/B14263456.png)
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is a silicon-based organic compound It is characterized by the presence of a vinyl group (ethenyl) attached to a disilane backbone, which is further substituted with trimethylsilyl and tetramethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane typically involves the reaction of vinyl-containing silanes with disilane derivatives. One common method is the hydrosilylation reaction, where a vinylsilane reacts with a disilane in the presence of a platinum catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Ethyl-substituted disilanes.
Substitution: Various substituted disilanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex silicon-containing compounds and materials.
Medicine: Investigated for its role in the synthesis of silicon-based pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1-ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane involves its ability to participate in various chemical reactions due to the presence of reactive vinyl and silyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved often include catalytic cycles facilitated by transition metal catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetramethyl-1,2-diphenyldisilane: Similar disilane backbone but with phenyl groups instead of a vinyl group.
1,1,2,2-Tetramethyl-1,2-diphenyl-disilane: Another variant with phenyl groups.
1,1,2,2-Tetramethyl-1,2-ethanediyl-bis-benzene: Contains a similar tetramethyl structure but with benzene rings.
Uniqueness
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is unique due to the presence of the vinyl group, which imparts additional reactivity and versatility in chemical synthesis. The trimethylsilyl group also provides stability and can be easily modified, making this compound a valuable intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
141381-06-8 |
|---|---|
Molekularformel |
C9H24OSi3 |
Molekulargewicht |
232.54 g/mol |
IUPAC-Name |
ethenyl-methyl-trimethylsilyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C9H24OSi3/c1-9-13(8,12(5,6)7)10-11(2,3)4/h9H,1H2,2-8H3 |
InChI-Schlüssel |
OYVRWWLUTBYGRC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(C=C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



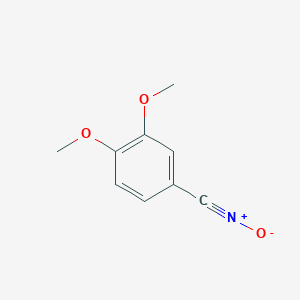
![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)

![1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene](/img/structure/B14263388.png)
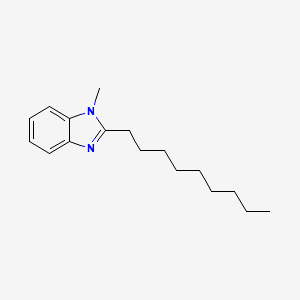
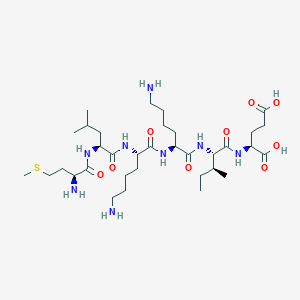
![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)
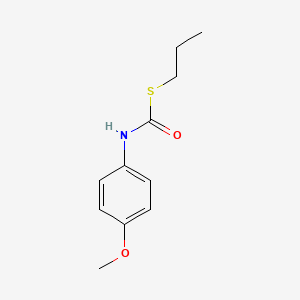
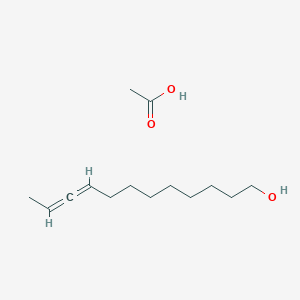

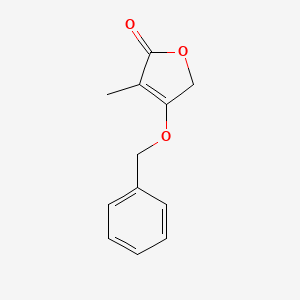
silane](/img/structure/B14263461.png)
